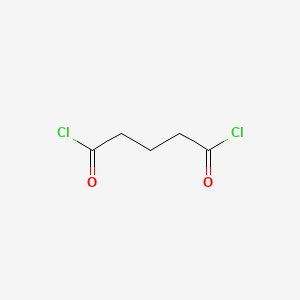

GLUTARYL CHLORIDE

カタログ番号 B1346644

分子量: 169 g/mol

InChIキー: YVOFTMXWTWHRBH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06008255

Procedure details

Analogously, the following were prepared from 3,5-diacetylaniline and the corresponding dioyl dichlorides: N,N'-bis(3,5-diacetylphenyl) butanediamide, mp 293-6° C.; N,N'-bis(3,5-diacetylphenyl)hexanediamide, mp 269-70° C.; N,N'-bis(3,5-diacetylphenyl)heptanediamide, mp 200-3° C.; N,N'-bis(3,5-diacetylphenyl)octanediamide, mp 183-4° C.; N,N'-bis(3,5-diacetylphenyl)nonanediamide, mp 179-80° C.; N,N'-bis(3,5-diacetylphenyl)decanediamide, mp 196-9° C.; N,N'-bis(3,5-diacetylphenyl)dodecanediamide, mp 178-9° C.; N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide), mp 283-4° C. Also analogously, N,N'-bis(3-acetylphenyl)pentanediamide, mp 174-5° C. was prepared from 3-aminoacetophenone and glutaryl dichloride.

[Compound]

Name

N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

dichlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

N,N'-bis(3,5-diacetylphenyl) butanediamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

N,N'-bis(3,5-diacetylphenyl)hexanediamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

N,N'-bis(3,5-diacetylphenyl)heptanediamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

N,N'-bis(3,5-diacetylphenyl)octanediamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

N,N'-bis(3,5-diacetylphenyl)nonanediamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

N,N'-bis(3,5-diacetylphenyl)dodecanediamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

C([C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1)[NH2:7])(=O)C.C(C1C=C(N[C:27](=O)[CH2:28][CH2:29][C:30]([NH:32][C:33]2[CH:38]=[C:37]([C:39](=[O:41])[CH3:40])[CH:36]=[C:35](C(=O)C)[CH:34]=2)=[O:31])C=C(C(=O)C)C=1)(=O)C.[C:46](C1C=C(NC(=O)CCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=[O:48])C.C(C1C=C(NC(=O)CCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.CC(C1C=CC=C(N)C=1)=O.C(Cl)(=O)CCCC(Cl)=O>>[C:39]([C:37]1[CH:38]=[C:33]([NH:32][C:30](=[O:31])[CH2:29][CH2:28][CH2:27][C:46]([NH:7][C:6]2[CH:5]=[CH:4][CH:10]=[C:9]([C:11](=[O:13])[CH3:12])[CH:8]=2)=[O:48])[CH:34]=[CH:35][CH:36]=1)(=[O:41])[CH3:40]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC(=CC=C1)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC(=O)Cl)(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(N)C=C(C1)C(C)=O

|

Step Three

[Compound]

|

Name

|

N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

dichlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

N,N'-bis(3,5-diacetylphenyl) butanediamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Step Six

|

Name

|

N,N'-bis(3,5-diacetylphenyl)hexanediamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Step Seven

|

Name

|

N,N'-bis(3,5-diacetylphenyl)heptanediamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Step Eight

|

Name

|

N,N'-bis(3,5-diacetylphenyl)octanediamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Step Nine

|

Name

|

N,N'-bis(3,5-diacetylphenyl)nonanediamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Step Eleven

|

Name

|

N,N'-bis(3,5-diacetylphenyl)dodecanediamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C=1C=C(C=CC1)NC(CCCC(=O)NC1=CC(=CC=C1)C(C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |